Tert-butyl naphthalen-1-yl carbonate
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Overview
Description
Tert-butyl naphthalen-1-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group attached to a naphthalene ring through a carbonate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl naphthalen-1-yl carbonate typically involves the reaction of naphthalen-1-ol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
Naphthalen-1-ol+tert-Butyl chloroformate→Tert-butyl naphthalen-1-yl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl naphthalen-1-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can hydrolyze to yield naphthalen-1-ol and tert-butyl alcohol.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different carbonate esters.
Substitution: Nucleophilic substitution reactions can occur at the carbonate carbon, leading to the formation of new compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at room temperature.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.
Substitution: Nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products:
Hydrolysis: Naphthalen-1-ol and tert-butyl alcohol.
Transesterification: New carbonate esters.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Tert-butyl naphthalen-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl naphthalen-1-yl carbonate primarily involves the hydrolysis of the carbonate ester linkage. In biological systems, esterases can catalyze the hydrolysis, leading to the release of naphthalen-1-ol and tert-butyl alcohol. The released naphthalen-1-ol can then interact with molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
- Methyl naphthalen-1-yl carbonate
- Ethyl naphthalen-1-yl carbonate
- Propyl naphthalen-1-yl carbonate
Comparison: Tert-butyl naphthalen-1-yl carbonate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. Compared to methyl, ethyl, and propyl analogs, the tert-butyl derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
tert-butyl naphthalen-1-yl carbonate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
WPCBBTBYQMLABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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